molecular formula C13H15NO2 B1672506 Fenimide CAS No. 60-45-7

Fenimide

Cat. No.: B1672506
CAS No.: 60-45-7
M. Wt: 217.26 g/mol
InChI Key: WYOMHOATUARGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenimide (CAS 60-45-7) is an antipsychotic agent with the molecular formula C₁₃H₁₅NO₂ and the IUPAC name 3-Ethyl-2-methyl-2-phenylsuccinimide. Structurally, it features a pyrrolidinedione core substituted with ethyl, methyl, and phenyl groups. This compound is regulated by the U.S. FDA and European Medicines Agency (EMA) and is classified under HS 29251995 in international trade . Its mechanism of action involves modulation of central nervous system (CNS) receptors, though its exact pharmacodynamic profile remains less characterized compared to newer antipsychotics.

Properties

IUPAC Name

4-ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-10-11(15)14-12(16)13(10,2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMHOATUARGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)C1(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861600
Record name 4-Ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60-45-7
Record name Fenimide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FENIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name FENIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z48G09KOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

    Synthetic Routes: Fenimide can be synthesized through various routes, including cyclization reactions.

    Reaction Conditions: The specific conditions depend on the chosen synthetic method.

    Industrial Production: Information on industrial-scale production methods for this compound is limited, but it may involve optimization of existing synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: Fenimide undergoes various chemical reactions, such as oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Fenimide may serve as a building block in organic synthesis.

      Biology: Limited information exists on its biological applications.

      Medicine: this compound’s potential medicinal uses require further investigation.

      Industry: Its industrial applications remain to be explored.

  • Mechanism of Action

    • The exact mechanism by which Fenimide exerts its effects is not well-documented.
    • Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    Comparison with Structurally and Functionally Related Compounds

    Structural and Functional Overview

    The table below compares Fenimide with four compounds sharing therapeutic or structural similarities:

    Compound Therapeutic Use Molecular Formula Key Structural Features CAS Number Regulatory Status
    This compound Antipsychotic C₁₃H₁₅NO₂ Pyrrolidinedione, ethyl-methyl-phenyl 60-45-7 FDA/EMA-approved
    Fluspiperone Antipsychotic C₂₃H₂₅F₂N₃O₂ Fluorinated benzene, piperidine ring - INN (WHO-recognized)
    Fosenazide Antipsychotic, Antidepressant C₁₄H₁₅N₂O₂P Diphenylphosphinyl, hydrazide - EMA-monitored
    Fenflumizole Antiinflammatory C₂₃H₁₈F₂N₂O₂ Difluorophenyl, imidazole ring 73445-46-2 -
    Fenfluramine Anorexic C₁₂H₁₆F₃N Trifluoromethyl, phenethylamine derivative 458-24-2 Restricted use

    Pharmacological and Clinical Differences

    This compound vs. Fluspiperone
    • Therapeutic Profile : Both are antipsychotics, but Fluspiperone’s piperidine moiety may confer affinity for dopamine D₂ receptors, similar to haloperidol, whereas this compound’s succinimide backbone suggests a distinct receptor interaction .
    This compound vs. Fosenazide
    • Functional Groups : Fosenazide’s diphenylphosphinyl and hydrazide groups may increase metabolic stability but pose hepatotoxicity risks, unlike this compound’s simpler succinimide structure .
    • Dual Indication: Fosenazide’s antidepressant activity (via hydrazide-mediated monoamine oxidase inhibition) contrasts with this compound’s singular antipsychotic focus .
    This compound vs. Fenflumizole
    • Therapeutic Class : Fenflumizole’s antiinflammatory action (imidazole ring) diverges entirely from this compound’s CNS effects, highlighting the role of structural motifs in target specificity .

    Research and Development Insights

    • Synthesis : this compound’s synthesis involves alkylation of phenylsuccinimide precursors, whereas Fluspiperone and Fosenazide require halogenation and phosphorous-based reactions, respectively .
    • Analytical Methods : High-performance liquid chromatography (HPLC) and mass spectrometry (e.g., GC×GC-TOF/MS) are critical for quantifying these compounds in pharmacokinetic studies .

    Biological Activity

    Fenimide, a compound of interest in pharmacological research, has been studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article synthesizes current findings on the biological activity of this compound, supported by data tables and case studies.

    1. Antimicrobial Activity

    The antimicrobial properties of this compound have been evaluated against various pathogens. A study reported significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives of this compound exhibited potent antistaphylococcal activity.

    Table 1: Antimicrobial Activity of this compound Derivatives

    CompoundMIC (µg/mL)Target Pathogen
    3-F-4-CF310S. aureus
    2-Br-5-CF315MRSA
    3-Cl-4-Br12S. aureus

    These findings suggest that structural modifications to this compound can enhance its antimicrobial efficacy, particularly against resistant strains of bacteria .

    2. Anti-Inflammatory Potential

    This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that specific derivatives could modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Some compounds increased NF-κB activity by 10-15%, indicating a complex interplay between structure and biological activity.

    Table 2: Anti-Inflammatory Effects of this compound Derivatives

    CompoundNF-κB Activity Change (%)IC50 (µM)
    2-CF3-4-F-9>20
    3-CF3-4-NO2+106.5
    2,6-Br-3-Cl-4-F+15>20

    The results imply that the position and type of substituents on the phenyl ring are critical for tuning the pro-inflammatory or anti-inflammatory potential of this compound derivatives .

    3. Anticancer Activity

    Recent studies have explored the potential anticancer effects of this compound derivatives, particularly in relation to cell proliferation inhibition in cancer cell lines. For example, certain modifications at the 7 or 4 positions of naringenin led to enhanced inhibitory effects on HCT116 colon cancer cells.

    Table 3: Anticancer Activity of this compound Derivatives

    CompoundIC50 (µM)Cancer Cell Line
    Naringenin36.75HCT116
    Modified Compound A20.01HCT116
    Modified Compound B1.20HCT116

    These results suggest that chemical modifications can significantly improve the biological activities of compounds derived from this compound, making them promising candidates for further development in cancer therapy .

    Case Studies and Research Findings

    • Antibacterial Efficacy : A study evaluating the antibacterial efficacy of various this compound derivatives found that compounds with specific halogen substitutions had enhanced activity against MRSA, highlighting the importance of molecular structure in antimicrobial effectiveness .
    • Inflammation Modulation : Research indicated that certain derivatives could inhibit TNF-α production in macrophages, suggesting a potential therapeutic role in inflammatory diseases .
    • Cancer Cell Proliferation : In vitro assays showed that modified naringenin derivatives derived from this compound significantly inhibited CDK2/cyclin E kinase activity, correlating with reduced proliferation rates in cancer cells .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Fenimide
    Reactant of Route 2
    Fenimide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.